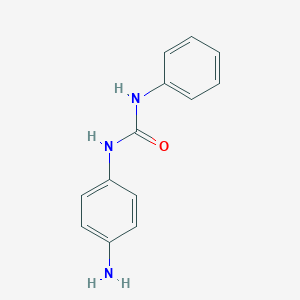

1-(4-Aminophenyl)-3-phenylurea

Description

The exact mass of the compound 1-(4-Aminophenyl)-3-phenylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Aminophenyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZIRHDSSOUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307359 | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-46-5 | |

| Record name | 10141-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-phenylurea: A Foundational Scaffold for Kinase Inhibitors

Introduction

1-(4-Aminophenyl)-3-phenylurea, identified by the CAS number 10141-46-5 , is a diarylurea compound that has garnered significant attention within the realms of medicinal chemistry and drug discovery.[1][2] Its molecular structure serves as a pivotal scaffold, forming the backbone of numerous potent kinase inhibitors. The diarylurea motif is a well-established pharmacophore known for its ability to target the ATP-binding site of various protein kinases, often by stabilizing the inactive "DFG-out" conformation.[3] This technical guide offers a comprehensive overview of 1-(4-Aminophenyl)-3-phenylurea, detailing its physicochemical properties, synthesis, potential as a precursor for targeted therapeutics, and essential safety and handling protocols. While extensive biological data on the parent compound is limited in public literature, this guide will extrapolate its potential mechanisms of action based on the wealth of research on its close structural analogs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Aminophenyl)-3-phenylurea is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 10141-46-5 | [1][2][4] |

| Molecular Formula | C₁₃H₁₃N₃O | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| IUPAC Name | 1-(4-aminophenyl)-3-phenylurea | [1][2] |

| Synonyms | N-(4-aminophenyl)-N'-phenylurea, 3-(4-aminophenyl)-1-phenylurea, 4-Aminocarbanilide | [1][2] |

| Calculated LogP | 2.3 | [1][4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Appearance | Solid (form may vary) | Inferred |

| Melting Point | Data for a closely related analog, Phenylurea (CAS 64-10-8), is 145-147 °C.[5] The melting point for 1-(4-Fluorophenyl)-3-phenylurea is 236 °C.[6] An experimental melting point for the title compound is not readily available. | |

| Solubility | Phenylurea is soluble in water.[5] 1,3-Diphenylurea is soluble in DMSO and dimethylformamide (~30 mg/mL) and sparingly soluble in aqueous buffers.[7] Quantitative solubility data for the title compound is not readily available. |

Synthesis and Characterization

The synthesis of 1-(4-Aminophenyl)-3-phenylurea typically follows a standard and efficient protocol for the formation of unsymmetrical diarylureas. The most common approach involves the reaction of an aromatic amine with an aromatic isocyanate.

General Synthetic Protocol

The synthesis of 1-(4-Aminophenyl)-3-phenylurea can be achieved by reacting p-phenylenediamine with phenyl isocyanate.[8][9]

Experimental Protocol:

-

Dissolution of Amine: Dissolve one equivalent of p-phenylenediamine in a suitable anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of the amine, add one equivalent of phenyl isocyanate dropwise at room temperature. The isocyanate can be dissolved in the same solvent before addition.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation of Product: Upon completion, the product often precipitates out of the solution. The solid is collected by vacuum filtration.

-

Purification: Wash the collected solid with the reaction solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

-

Drying: Dry the purified product under vacuum to yield 1-(4-Aminophenyl)-3-phenylurea.

Characterization

The structural integrity and purity of the synthesized 1-(4-Aminophenyl)-3-phenylurea should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a related compound, 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, DMSO-d₆ is a recommended solvent as it helps in observing the labile -NH and -NH₂ protons.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing phenylurea derivatives.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The diarylurea moiety of 1-(4-Aminophenyl)-3-phenylurea is a privileged scaffold in the design of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of kinases, often exhibiting greater selectivity compared to ATP-competitive type I inhibitors.[3] This makes 1-(4-Aminophenyl)-3-phenylurea a valuable starting material for the synthesis of targeted cancer therapeutics.

Potential Signaling Pathway Inhibition

Derivatives of 1-(4-Aminophenyl)-3-phenylurea have the potential to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary pathways of interest include:

-

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, are critical regulators of angiogenesis. Many diarylurea-based compounds are potent inhibitors of VEGFR2, thereby blocking downstream signaling.[1][7][13]

-

Raf/MEK/ERK Signaling Pathway: This is a central signaling cascade that controls cell growth and survival. Sorafenib, a multi-kinase inhibitor with a diarylurea core, is a known inhibitor of Raf kinases (B-Raf and c-Raf).[14][15][16]

While quantitative biological data for the parent 1-(4-Aminophenyl)-3-phenylurea is not extensively documented, studies on its analogs demonstrate that modifications to the terminal amino group can significantly enhance antiproliferative activity. This highlights the compound's role as an excellent starting point for the development of more potent anticancer agents.[1]

Safety and Handling

Proper safety precautions are essential when handling 1-(4-Aminophenyl)-3-phenylurea. The following information is based on data for the compound and closely related analogs.

Hazard Identification:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[4]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[17]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]

-

Conclusion

1-(4-Aminophenyl)-3-phenylurea is a fundamentally important molecule in the field of medicinal chemistry. Its diarylurea structure is a well-validated pharmacophore for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive technical overview of its properties, synthesis, potential applications in targeting cancer-related signaling pathways, and essential safety and handling information. While direct biological data for this specific compound is limited, the extensive research on its derivatives underscores its significant potential as a foundational scaffold for the discovery and development of novel therapeutics. Researchers and drug development professionals can leverage the information presented herein to guide their efforts in synthesizing and evaluating new chemical entities based on this promising core structure.

References

-

Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Med Chem, 12(4), 328-37. [Link]

-

El-Fakharany, Z. S., et al. (2024). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. ResearchGate. [Link]

-

PubChem. (2025). 1-(4-Aminophenyl)-3-phenylurea. [Link]

-

Liu, Q., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

-

Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(18), 4236. [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-, and -. Organic Syntheses, 09, 80. [Link]

-

Wilhelm, S. M., et al. (2008). Disruption of angiogenesis and tumor growth with an orally active drug that stabilizes the inactive state of PDGFRβ/B-RAF. Proceedings of the National Academy of Sciences, 105(32), 11300-11305. [Link]

-

Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-83. [Link]

-

Royal Society of Chemistry. (2015). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. [Link]

-

PubChem. (2025). 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea. [Link]

-

PubChem. (2025). Phenylurea. [Link]

-

He, H., et al. (2008). Combinatory action of VEGFR2 and MAP kinase pathways maintains endothelial-cell integrity. Journal of Cell Science, 121(Pt 14), 2395-2404. [Link]

-

Liu, L., et al. (2012). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 33(10), 1311-1318. [Link]

-

Pıhtılı, G., & Tuncer, H. (2020). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]

-

Takahashi, T., et al. (1999). VEGF activates protein kinase C-dependent, but Ras-independent Raf-MEK-MAP kinase pathway for DNA synthesis in primary endothelial cells. Oncogene, 18(13), 2221-30. [Link]

-

Burotto, M., et al. (2014). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Cancer Letters, 354(2), 175-184. [Link]

-

Ishii, D., et al. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Polymers, 15(18), 3792. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Phenylurea | 64-10-8 [chemicalbook.com]

- 6. 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3 [m.chemicalbook.com]

- 7. Combinatory action of VEGFR2 and MAP kinase pathways maintains endothelial-cell integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF activates protein kinase C-dependent, but Ras-independent Raf-MEK-MAP kinase pathway for DNA synthesis in primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disruption of angiogenesis and tumor growth with an orally active drug that stabilizes the inactive state of PDGFRβ/B-RAF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

1-(4-Aminophenyl)-3-phenylurea chemical structure and IUPAC name

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-phenylurea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 1-(4-Aminophenyl)-3-phenylurea, a diarylurea compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, physicochemical properties, established synthetic protocols, and its role as a key building block in the development of targeted therapeutics. This document is structured to provide not only foundational knowledge but also actionable insights for laboratory application and drug discovery programs.

Chemical Identity and Nomenclature

1-(4-Aminophenyl)-3-phenylurea is a bifunctional organic molecule featuring a central urea core linking two distinct phenyl rings: one unsubstituted and one para-substituted with a primary amine. This primary amine serves as a crucial reactive handle for further chemical modifications, making the compound a valuable intermediate.

1.1. IUPAC Name The systematically generated and preferred IUPAC name for this compound is 1-(4-aminophenyl)-3-phenylurea .[1]

1.2. Chemical Structure The structural formula confirms the connectivity of the atoms, with the urea carbonyl bridging the two substituted nitrogen atoms.

Caption: Chemical structure of 1-(4-aminophenyl)-3-phenylurea.

1.3. Chemical Identifiers For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 10141-46-5 | PubChem[1][2] |

| PubChem CID | 303032 | PubChem[1] |

| Molecular Formula | C₁₃H₁₃N₃O | PubChem[1] |

| InChIKey | OISZIRHDSSOUKW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | PubChem[1] |

| Synonyms | N-(4-Aminophenyl)-N'-phenylurea, 4-Aminocarbanilide | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to designing experimental conditions for its use in synthesis, formulation, and biological assays.

| Property | Value | Unit | Source |

| Molecular Weight | 227.26 | g/mol | PubChem[1] |

| Appearance | White to off-white powder/crystals | TCI Chemicals[3] | |

| XLogP3 | 2.3 | PubChem[1] | |

| Hydrogen Bond Donors | 2 | PubChem[1] | |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Note: Experimental values for properties like melting point and solubility can vary based on purity and crystalline form. The XLogP3 value suggests moderate lipophilicity.

Synthesis and Manufacturing

The synthesis of 1-(4-aminophenyl)-3-phenylurea is typically achieved via a two-step process starting from readily available precursors. The general strategy involves the formation of the urea linkage followed by the unmasking of the primary amine.

3.1. Synthetic Pathway Overview A common and reliable method involves the reaction of phenyl isocyanate with a protected aminophenyl precursor, such as 4-nitroaniline. The highly electrophilic isocyanate carbon readily undergoes nucleophilic attack by the amine. The resulting nitro-substituted diarylurea is then subjected to a standard reduction protocol to yield the final product.

Caption: General synthetic workflow for 1-(4-aminophenyl)-3-phenylurea.

3.2. Detailed Laboratory Protocol

This protocol describes a representative synthesis. Causality: Anhydrous solvents are critical in Step 1 to prevent the hydrolysis of the highly reactive phenyl isocyanate. The choice of reducing agent in Step 2 depends on scale and functional group tolerance; catalytic hydrogenation is often cleaner but tin(II) chloride is robust and cost-effective.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-phenylurea

-

Dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.

-

Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution. The slight excess of isocyanate ensures complete consumption of the starting aniline.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of 1-(4-Aminophenyl)-3-phenylurea

-

Suspend the 1-(4-nitrophenyl)-3-phenylurea (1.0 eq) from Step 1 in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) portion-wise. The reaction is exothermic and generates the amine hydrochloride salt.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize by careful, slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

-

The free amine product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(4-aminophenyl)-3-phenylurea.

Self-Validation: The purity of the final product should be confirmed by melting point analysis, ¹H NMR, and mass spectrometry to ensure it meets the standards required for subsequent research applications.

Applications in Research and Drug Development

The diarylurea scaffold is a "privileged structure" in medicinal chemistry, known for its ability to inhibit various protein kinases.[4] 1-(4-Aminophenyl)-3-phenylurea serves as a foundational building block for creating more complex and potent inhibitors.

4.1. Precursor for Kinase Inhibitors The primary amine on the 4-aminophenyl ring is a versatile synthetic handle. It allows for the covalent attachment of various heterocyclic systems or other pharmacophores, which can then occupy specific pockets in the ATP-binding site of kinases. This strategy has been instrumental in the development of numerous multi-kinase inhibitors. For example, derivatives of similar diarylurea compounds are known to target key signaling pathways involved in cancer, such as those involving Vascular Endothelial Growth Factor Receptor (VEGFR) and the Raf/MEK/ERK pathway.[5][6]

4.2. Role in Structure-Activity Relationship (SAR) Studies As a parent compound, it is often used as a starting point in SAR campaigns. By systematically modifying the terminal phenyl ring or acylating the primary amine, researchers can probe the specific interactions required for high-affinity binding to a target enzyme.[7] This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery.[4]

4.3. Broader Chemical Applications Beyond drug discovery, phenylurea derivatives find use as plant growth regulators and are of interest in materials science.[8] The core structure is robust and lends itself to a wide range of chemical transformations.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide is intended for research purposes by qualified individuals and does not constitute a warranty of the material's fitness for any particular application.

References

-

PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAChem. (n.d.). N,N-Diphenylurea CAS:102-07-8 EC:203-003-7. Retrieved from [Link]

-

El-Fakharany, Z. S., Nissan, Y. M., Sedky, N. K., & Abou-Seri, S. (2024). Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. ResearchGate. Retrieved from [Link]

- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 09, 78.

-

Advanced Agrochem. (2024). Research progress on the synthesis of phenylurea derived plant growth regulators. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]

-

PubChem. (n.d.). CID 50599. National Center for Biotechnology Information. Retrieved from [Link]

-

Ibrahim, M. A. A., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1747. Retrieved from [Link]

Sources

- 1. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,3-Diphenylurea | 102-07-8 | TCI AMERICA [tcichemicals.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Research progress on the synthesis of phenylurea derived plant growth regulators [agris.fao.org]

An In-Depth Technical Guide to 1-(4-Aminophenyl)-3-phenylurea: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-3-phenylurea, a pivotal chemical intermediate in contemporary drug discovery and materials science. This document delves into the compound's fundamental chemical and physical properties, outlines a detailed and validated synthetic protocol, and presents a thorough analysis of its characteristic spectral data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, this guide explores its critical role as a foundational scaffold in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors for oncology. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in the fields of organic synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

1-(4-Aminophenyl)-3-phenylurea, also known as N-(4-aminophenyl)-N'-phenylurea, is a diarylurea compound characterized by a central urea moiety linking a phenyl group and a p-phenylenediamine group. This unique structure provides a rigid backbone and specific hydrogen bonding capabilities, making it an invaluable building block in medicinal chemistry.

Chemical Identifiers

A summary of the key identifiers for 1-(4-Aminophenyl)-3-phenylurea is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 1-(4-aminophenyl)-3-phenylurea[1] |

| Synonyms | N-(4-aminophenyl)-N'-phenylurea, 4-Aminocarbanilide |

| CAS Number | 10141-46-5[1] |

| Molecular Formula | C₁₃H₁₃N₃O[1] |

| Molecular Weight | 227.26 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N[1] |

| InChI Key | OISZIRHDSSOUKW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various laboratory settings, from reaction conditions to formulation.

| Property | Value | Source |

| Melting Point | >400 °C (Predicted) | [2] |

| Boiling Point | 321.5 ± 25.0 °C (Predicted) | [2] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [2] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.[4] |

Synthesis of 1-(4-Aminophenyl)-3-phenylurea

The most direct and widely employed synthesis of 1-(4-aminophenyl)-3-phenylurea involves the nucleophilic addition of an amine to an isocyanate. Specifically, the reaction between p-phenylenediamine and phenyl isocyanate provides a high-yield and clean route to the desired product. The causality behind this choice lies in the high reactivity of the isocyanate electrophile towards the amine nucleophile, forming the stable urea linkage. One of the amino groups of p-phenylenediamine selectively reacts, leaving the other available for subsequent functionalization.

Caption: General workflow for the synthesis of 1-(4-Aminophenyl)-3-phenylurea.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Diethyl ether (for washing)

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve p-phenylenediamine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Reactant Addition: Add phenyl isocyanate (1.0 eq), dissolved in a small volume of anhydrous THF, dropwise to the stirred solution over 30 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired symmetrical 1,3-bis(4-aminophenyl)urea by ensuring the mono-addition product forms preferentially.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. The product typically precipitates out of the solution as a white solid.

-

Isolation: Filter the resulting precipitate using a Büchner funnel.

-

Purification: Wash the collected solid sequentially with cold THF and diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified white to off-white solid under high vacuum to yield 1-(4-Aminophenyl)-3-phenylurea. A typical yield for this reaction is >90%.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following spectral data are characteristic of 1-(4-Aminophenyl)-3-phenylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which effectively solubilizes the compound and allows for the observation of labile N-H protons.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.6-8.8 ppm (s, 2H): Two distinct singlets corresponding to the two urea N-H protons. Their chemical shift can vary with concentration.

-

δ ~7.45 ppm (d, 2H): Doublet for the two ortho-protons on the unsubstituted phenyl ring.

-

δ ~7.25 ppm (t, 2H): Triplet for the two meta-protons on the unsubstituted phenyl ring.

-

δ ~7.20 ppm (d, 2H): Doublet for the two protons on the amino-substituted ring that are ortho to the urea linkage.

-

δ ~6.95 ppm (t, 1H): Triplet for the single para-proton on the unsubstituted phenyl ring.

-

δ ~6.60 ppm (d, 2H): Doublet for the two protons on the amino-substituted ring that are meta to the urea linkage.

-

δ ~4.90 ppm (s, 2H): A broad singlet for the primary amine (-NH₂) protons.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~152.5 ppm: Carbonyl carbon (C=O) of the urea group.

-

δ ~144.0 ppm: Quaternary carbon of the amino-substituted ring attached to the -NH₂ group.

-

δ ~140.0 ppm: Quaternary carbon of the unsubstituted phenyl ring attached to the urea nitrogen.

-

δ ~129.5 ppm: Quaternary carbon of the amino-substituted ring attached to the urea nitrogen.

-

δ ~128.8 ppm: C-H carbons meta to the substituent on the unsubstituted phenyl ring.

-

δ ~121.5 ppm: C-H carbons ortho to the urea linkage on the amino-substituted ring.

-

δ ~121.0 ppm: C-H carbon para to the substituent on the unsubstituted phenyl ring.

-

δ ~118.0 ppm: C-H carbons ortho to the substituent on the unsubstituted phenyl ring.

-

δ ~114.5 ppm: C-H carbons meta to the urea linkage on the amino-substituted ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450-3200 | N-H Stretching | Amine (-NH₂) and Urea (-NH) groups. Often appears as multiple, sharp peaks. |

| ~1640 | C=O Stretching (Amide I band) | Urea carbonyl group. This is a strong, characteristic absorption. |

| 1600-1550 | N-H Bending (Amide II band) | Urea -NH groups. |

| ~1590, ~1490 | C=C Stretching | Aromatic rings. |

| ~1230 | C-N Stretching | Aryl-amine and urea C-N bonds. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule fragments in a predictable manner.

-

Molecular Ion (M⁺): m/z = 227.

-

Major Fragments:

-

m/z = 119: Corresponds to the [Ph-N=C=O]⁺ fragment from cleavage of the C-N bond.

-

m/z = 108: Corresponds to the [H₂N-C₆H₄-NH]⁺ fragment.

-

m/z = 93: Corresponds to the aniline fragment [Ph-NH₂]⁺.

-

Applications in Research and Drug Development

The primary utility of 1-(4-aminophenyl)-3-phenylurea is as a versatile intermediate for building more complex molecules. The terminal primary amine serves as a reactive handle for further elaboration, while the diarylurea core acts as a rigid scaffold that can effectively orient functional groups for binding to biological targets.

Scaffold for Kinase Inhibitors

The diarylurea motif is a cornerstone in the design of Type II kinase inhibitors. These inhibitors bind to the "DFG-out" (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site. The urea moiety is crucial for this interaction, typically forming key hydrogen bonds with the kinase hinge region.

A prominent example is its role in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that is critical for tumor growth and metastasis.[5][6][7] The general structure of many VEGFR-2 inhibitors, such as Sorafenib, features a diarylurea core. 1-(4-Aminophenyl)-3-phenylurea provides this core, onto which a larger heterocyclic system can be appended via the primary amine to complete the pharmacophore.

Caption: Role of 1-(4-Aminophenyl)-3-phenylurea in the synthesis and action of VEGFR-2 inhibitors.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: 1-(4-Aminophenyl)-3-phenylurea and related compounds are generally classified as harmful if swallowed (H302), may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

1-(4-Aminophenyl)-3-phenylurea is a molecule of significant strategic importance in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an indispensable building block. The diarylurea scaffold it provides is a privileged structure for targeting protein kinases, particularly in the development of anti-cancer therapeutics like VEGFR-2 inhibitors. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced research and development settings.

References

-

H. V. T. Nguyen, H. T. T. Nguyen, T. C. Truong, P. V. Nguyen, D. H. Thai, D. M. T. Tran, T. H. T. Tran, T. A. T. Tran, A. T. N. Vo, H. T. T. Le, T. H. Le, and P. T. T. Nguyen, "Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach," Journal of Computer-Aided Molecular Design, vol. 28, no. 5, pp. 549–559, May 2014. [Online]. Available: [Link]

-

Y. Zhang, Y. Yang, H. Zhang, Y. Li, H. Li, and J. Zhang, "Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime," European Journal of Medicinal Chemistry, vol. 89, pp. 834–843, Jan. 2015. [Online]. Available: [Link]

-

PubChem, "1-(4-Aminophenyl)-3-phenylurea," National Center for Biotechnology Information. [Online]. Available: [Link]

-

M. F. M. Al-Mugdadi, A. A. El-Gamal, C.-Y. Chuang, and W.-C. Chen, "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents," Molecules, vol. 25, no. 18, p. 4234, Sep. 2020. [Online]. Available: [Link]

-

Z. S. El-Fakharany, Y. M. Nissan, N. K. Sedky, and S. Abou-Seri, "Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i.," ResearchGate. [Online]. Available: [Link]

-

A. A. El-Sayed, R. R. A. Ramadan, M. I. El-Gazar, and A. A. El-Henawy, "Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition," Pharmaceuticals, vol. 15, no. 2, p. 248, Feb. 2022. [Online]. Available: [Link]

-

V. Gandin, A. Ferrarese, M. Dalla Via, C. Marzano, A. Chilin, and G. Marzaro, "Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily," Scientific Reports, vol. 5, no. 1, p. 16750, Nov. 2015. [Online]. Available: [Link]

Sources

- 1. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10141-46-5 CAS MSDS (N-(4-AMINOPHENYL)-N''-PHENYLUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Selective Mono-Ureation of p-Phenylenediamine: A Mechanistic Approach to the Synthesis of 1-(4-Aminophenyl)-3-phenylurea

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-aminophenyl)-3-phenylurea, an unsymmetrical urea of significant interest in medicinal chemistry and material science. The synthesis is achieved through the reaction of p-phenylenediamine with phenyl isocyanate. The core challenge in this synthesis is achieving selective mono-acylation of the diamine to prevent the formation of the di-substituted byproduct. This document elucidates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and outlines robust analytical methods for product characterization. Emphasis is placed on the causality behind experimental choices, safety protocols for handling hazardous reagents, and troubleshooting strategies to ensure high yield and purity.

Introduction: The Significance of Unsymmetrical Ureas

Urea scaffolds are privileged structures in medicinal chemistry and materials science due to their ability to form stable hydrogen bonds and their role as rigid linkers.[1] While symmetrical ureas are readily synthesized, the preparation of unsymmetrical ureas presents a greater challenge, often requiring multi-step processes or the use of hazardous reagents like phosgene.[1][2] The target molecule, 1-(4-aminophenyl)-3-phenylurea (CAS 10141-46-5), is a valuable intermediate, incorporating both a reactive primary amine for further functionalization and a stable urea linkage.[3][4]

The direct reaction of a diamine with an isocyanate is a common and efficient method for urea formation.[2] However, when using a symmetrical diamine like p-phenylenediamine, the two amino groups exhibit similar nucleophilicity, creating a significant challenge in controlling the reaction to favor the mono-substituted product over the di-substituted byproduct, 1,4-bis(3-phenylureido)benzene. This guide focuses on navigating this selectivity challenge through precise control of reaction conditions.

Reaction Mechanism and Scientific Rationale

The fundamental reaction is a nucleophilic addition of one of the amino groups of p-phenylenediamine to the electrophilic carbonyl carbon of phenyl isocyanate.

2.1. The Challenge of Selectivity

p-Phenylenediamine possesses two primary aromatic amine groups at positions 1 and 4.[5] Once the first amino group reacts with phenyl isocyanate to form the desired product, the newly formed urea moiety alters the electronic properties of the aromatic ring. The urea group is electron-withdrawing, which deactivates the second amino group, making it less nucleophilic than the amino groups on the starting p-phenylenediamine.

However, this deactivation is often insufficient to completely prevent a second reaction, especially if the local concentration of phenyl isocyanate is high. The primary strategy to favor mono-substitution is to exploit this difference in reactivity by carefully controlling the experimental parameters.

2.2. Causality of Experimental Choices

-

Stoichiometry: A molar excess of p-phenylenediamine relative to phenyl isocyanate is employed. This ensures that an incoming molecule of phenyl isocyanate is statistically more likely to encounter a molecule of the starting diamine rather than the mono-substituted product, thereby minimizing the formation of the di-substituted byproduct.

-

Temperature Control: The reaction is highly exothermic. Conducting the addition of phenyl isocyanate at a reduced temperature (e.g., 0-5 °C) serves two purposes. First, it slows the rate of both the desired and undesired reactions, allowing for better control. Second, it helps to dissipate the heat generated, preventing localized temperature increases that could accelerate the rate of the second substitution.

-

Slow, Controlled Addition: Phenyl isocyanate is added dropwise or via a syringe pump over an extended period. This maintains a very low concentration of the isocyanate in the reaction mixture at any given moment, further enhancing the statistical probability of it reacting with the more abundant and more nucleophilic p-phenylenediamine.

-

Solvent Selection: An inert, aprotic solvent is crucial. Tetrahydrofuran (THF) or acetone are suitable choices as they effectively dissolve the reactants without participating in the reaction.[6] Solvents with reactive protons, such as alcohols or water, must be rigorously excluded as they would react with the highly reactive phenyl isocyanate to form carbamates or diphenylurea, respectively.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and must be performed with strict adherence to the safety precautions outlined in Section 5.

3.1. Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Purity | Notes |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 106-50-3 | >99% | Solid, darkens on exposure to air.[8] |

| Phenyl Isocyanate | C₇H₅NO | 119.12 | 103-71-9 | >98% | Liquid, highly toxic lachrymator. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous | Must be dry. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Reagent Grade | For washing/purification. |

3.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Thermometer

-

Ice-water bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

3.3. Synthesis Workflow

Caption: Workflow for the synthesis of 1-(4-aminophenyl)-3-phenylurea.

3.4. Step-by-Step Procedure

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve p-phenylenediamine (5.41 g, 50 mmol, 2.0 eq) in 100 mL of anhydrous THF.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of phenyl isocyanate (2.98 g, 25 mmol, 1.0 eq) in 25 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction: Add the phenyl isocyanate solution dropwise to the cooled, stirred p-phenylenediamine solution over a period of 1-2 hours. Ensure the internal temperature does not rise above 10 °C. A precipitate will begin to form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold THF to remove unreacted p-phenylenediamine, followed by a wash with hexanes to remove non-polar impurities.

-

Drying: Dry the white to off-white solid product in a vacuum oven at 50-60 °C to a constant weight.

Chemical Reaction and Characterization

The reaction proceeds as a nucleophilic attack of the amine on the isocyanate, leading to the desired unsymmetrical urea.

Caption: Reaction scheme showing desired product and major byproduct.

4.1. Product Characterization

The identity and purity of the synthesized 1-(4-aminophenyl)-3-phenylurea should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white or light purple solid.[5] |

| Melting Point | ~152 °C[9] |

| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 (2H, br s, urea N-H), δ ~7.0-7.5 (m, Ar-H), δ ~6.5-6.8 (m, Ar-H), δ ~4.8 (2H, br s, -NH₂) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (C=O stretch, "Urea I band"), ~1550 (N-H bend, "Urea II band") |

| MS (ESI+) | m/z = 228.1 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety, Handling, and Waste Disposal

A thorough risk assessment must be conducted before beginning this synthesis. The reagents used are hazardous and require strict safety protocols.

-

p-Phenylenediamine (PPD): Toxic if swallowed, inhaled, or in contact with skin.[10] It is a potent skin sensitizer that can cause severe allergic dermatitis.[5][11] PPD is also an environmental hazard.[12] All handling must be done in a fume hood while wearing appropriate PPE.

-

Phenyl Isocyanate: Very toxic by inhalation and harmful if swallowed.[13] It is a strong lachrymator and irritant to the respiratory system and skin. It reacts violently with water. The container must be kept securely sealed.[13]

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Skin Protection: Wear nitrile gloves (double-gloving is recommended), a chemically resistant apron, and a lab coat. Ensure no skin is exposed.[12]

-

Respiratory Protection: All operations must be performed in a certified chemical fume hood to avoid inhalation of PPD dust and phenyl isocyanate vapors.[14]

5.2. Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Prevent entry into waterways.[13]

5.3. Waste Disposal

-

All solid and liquid waste containing PPD and phenyl isocyanate must be collected in designated, labeled hazardous waste containers.

-

Quench any residual phenyl isocyanate in reaction vessels or waste streams by slowly adding an alcohol (e.g., isopropanol) to convert it to a less reactive carbamate before disposal.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Troubleshooting and Optimization

Caption: A logical flow for troubleshooting common synthesis issues.

Conclusion

The synthesis of 1-(4-aminophenyl)-3-phenylurea from p-phenylenediamine and phenyl isocyanate is an effective method for producing this valuable unsymmetrical urea. The key to a successful synthesis with high yield and purity lies in the strategic control over reaction conditions—specifically stoichiometry, temperature, and addition rate—to manage the inherent challenge of selective mono-substitution. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the reagents involved. The procedures and principles outlined in this guide provide a robust framework for researchers to successfully and safely perform this synthesis.

References

- MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.

- RSC Publishing. (n.d.). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers.

- Thieme. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synfacts.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.

- ResearchGate. (2025). A Simple Method for the Synthesis of Unsymmetrical Ureas.

- Wikipedia. (n.d.). p-Phenylenediamine.

- Santa Cruz Biotechnology. (n.d.). Phenyl isocyanate Safety Data Sheet.

- ECHEMI. (n.d.). p-Phenylenediamine SDS, 106-50-3 Safety Data Sheets.

- PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information.

- Google Patents. (n.d.). Selective acylation of 4-substituted-1,3-phenylenediamine.

- New Jersey Department of Health. (n.d.). Hazard Summary: p-PHENYLENEDIAMINE.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-phenylenediamine.

- Loba Chemie. (2015). p-PHENYLENEDIAMINE Extra Pure MSDS.

- PubMed. (n.d.). N-Acetylation of paraphenylenediamine in human skin and keratinocytes. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i.

- CAMEO Chemicals. (n.d.). P-PHENYLENEDIAMINE. NOAA.

- PubChem. (n.d.). P-Phenylenediamine. National Center for Biotechnology Information.

- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.

- ResearchGate. (n.d.). Derivatisation of phenyl isocyanates via reaction with PP.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. echemi.com [echemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemos.de [chemos.de]

An In-depth Technical Guide to the Discovery and History of Aminophenyl Phenylurea Compounds

Abstract

The aminophenyl phenylurea scaffold, a core component of the broader diarylurea class, represents a remarkable journey in medicinal chemistry, evolving from agricultural applications to cutting-edge therapeutics. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted biological activities of these compounds. We will delve into their synthesis, mechanisms of action, and the pivotal structure-activity relationships that have guided their development. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into this significant chemical class.

Historical Evolution: From Herbicides to Kinase Inhibitors

The story of aminophenyl phenylurea compounds is intrinsically linked to the broader class of phenylureas, which first gained prominence in the mid-20th century.

Early Agricultural Origins

Following World War II, intensive research into synthetic organic compounds for agricultural applications led to the discovery of phenylurea derivatives as potent herbicides. Compounds like Monuron (3-(p-chlorophenyl)-1,1-dimethylurea), introduced by DuPont in 1952, were found to be effective inhibitors of photosynthesis. This discovery marked the beginning of a major class of herbicides and provided the foundational chemical knowledge for this structural motif.[1] The initial development focused on N,N-dimethyl-substituted phenylureas, but the core diaryl structure was established as a biologically active scaffold.

The Leap to Medicine: The Rise of Kinase Inhibitors

The transition of the diarylurea scaffold from agriculture to medicine was driven by the burgeoning field of targeted cancer therapy in the late 20th century. Scientists discovered that the diarylurea structure is a privileged scaffold for inhibiting protein kinases, enzymes that are often dysregulated in cancer.[2][3]

This paradigm shift was epitomized by the development of Sorafenib (BAY 43-9006) . Initially developed by Bayer and Onyx Pharmaceuticals through high-throughput screening and combinatorial chemistry, Sorafenib was identified as a potent inhibitor of Raf kinase, a key component of the MAPK/ERK signaling pathway.[4][5] Further studies revealed its multi-kinase inhibitory profile, notably targeting VEGFR and PDGFR, which are crucial for tumor angiogenesis.[6][7] The approval of Sorafenib by the FDA in 2005 for advanced renal cell carcinoma marked a watershed moment, solidifying the importance of the N,N'-diarylurea, and by extension the aminophenyl phenylurea, core in modern drug discovery.[5][8]

Chemical Synthesis of Aminophenyl Phenylurea Derivatives

The synthesis of unsymmetrical N,N'-diarylureas, including the aminophenyl phenylurea class, can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

General Synthetic Routes

The most common and straightforward method involves the reaction of a substituted phenyl isocyanate with an aminophenyl derivative (or vice versa). This reaction is typically high-yielding and proceeds under mild conditions.[9]

An alternative and widely used approach employs a phosgene equivalent, such as triphosgene, to generate the isocyanate in situ from an aniline, which then reacts with a second aniline.[10][11] This method avoids the need to handle potentially unstable isocyanate starting materials.

A classic method involves the reaction of an aniline hydrochloride with urea in an aqueous solution.[12] This method, while historically significant, can sometimes lead to the formation of symmetrical urea byproducts.[12]

Detailed Synthesis Protocol: N-(4-aminophenyl)-N'-(4-chlorophenyl)urea

This protocol outlines a representative synthesis of an aminophenyl phenylurea derivative starting from a nitro-substituted precursor, followed by reduction.

Step 1: Synthesis of N-(4-nitrophenyl)-N'-(4-chlorophenyl)urea

-

To a solution of 4-nitroaniline (1.38 g, 10 mmol) in 50 mL of dry dichloromethane (DCM) in a round-bottom flask, add 4-chlorophenyl isocyanate (1.53 g, 10 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product typically precipitates from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold DCM and dry under vacuum to yield the nitro-intermediate.

Step 2: Reduction to N-(4-aminophenyl)-N'-(4-chlorophenyl)urea

-

Suspend the N-(4-nitrophenyl)-N'-(4-chlorophenyl)urea (2.91 g, 10 mmol) in 100 mL of methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).

-

Fit the flask with a balloon filled with hydrogen gas (H₂).

-

Stir the mixture vigorously at room temperature for 30 minutes to 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, N-(4-aminophenyl)-N'-(4-chlorophenyl)urea.

}

General workflow for the synthesis of an aminophenyl phenylurea derivative.

Mechanism of Action and Biological Activities

The aminophenyl phenylurea scaffold is a versatile pharmacophore, demonstrating a wide range of biological activities. Its primary and most studied application is in oncology as a kinase inhibitor.

Kinase Inhibition: The Core Activity

Many diarylurea compounds, including those with the aminophenyl moiety, function as Type II kinase inhibitors . They bind to and stabilize the inactive "DFG-out" conformation of the kinase.[13] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif, which is critical for ATP binding and catalysis, is flipped outwards from its active position.

The urea moiety is crucial for this interaction, forming key hydrogen bonds with a conserved glutamate residue in the αC-helix and the aspartate of the DFG motif.[13] The flanking aryl rings occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.[13]

}

Binding mode of aminophenyl phenylurea as a Type II kinase inhibitor.

Key Signaling Pathways Targeted:

-

Raf/MEK/ERK Pathway: This is a central pathway controlling cell proliferation and survival. By inhibiting Raf kinases (B-Raf and c-Raf), aminophenyl phenylurea compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[13][14]

-

VEGFR/PDGFR Signaling: These receptor tyrosine kinases are primary drivers of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Inhibition of VEGFR and PDGFR by these compounds effectively cuts off the tumor's blood supply.[6][15]

}

Inhibition of Raf/MEK/ERK and VEGFR signaling pathways.

Broadening Horizons: Beyond Cancer

While the focus has been on anticancer applications, recent research has unveiled a broader spectrum of biological activities for diarylurea compounds, including the aminophenyl phenylurea class.

-

Antiviral Activity: Diphenylurea derivatives have shown promising broad-spectrum antiviral activity against a range of viruses, including SARS-CoV-2, influenza A virus, and dengue virus.[11][13][16] The mechanism is thought to involve the inhibition of viral entry through endocytosis.[16]

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of novel urea derivatives.[17][18][19] For instance, certain adamantyl urea adducts have demonstrated significant growth inhibition against Acinetobacter baumannii.[18]

-

Anti-inflammatory Activity: The diarylurea scaffold has been explored for its anti-inflammatory potential, with some derivatives showing dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[8]

-

Cannabinoid Receptor Modulation: A fascinating area of research is the activity of diarylureas as allosteric modulators of the cannabinoid CB1 receptor.[20][21] This offers a novel approach to modulate the endocannabinoid system for therapeutic benefit, potentially avoiding the side effects associated with direct agonists or antagonists.[20]

Quantitative Data and Structure-Activity Relationships (SAR)

The development of aminophenyl phenylurea derivatives has been guided by extensive SAR studies. The following tables summarize representative quantitative data for this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Diarylurea Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Sorafenib | Raf-1 | 6 | [13] |

| Sorafenib | B-Raf (V599E) | 38 | [13] |

| Sorafenib | VEGFR-2 | 90 | [13] |

| Sorafenib | PDGFR-β | 57 | [13] |

| Compound 2f | c-MET | 24 | [22] |

| Compound 2f | VEGFR-2 | 35 | [22] |

| Compound 2n | c-MET | 18 | [22] |

| Compound 2n | VEGFR-2 | 24 | [22] |

Table 2: Antiproliferative Activity of Aminophenyl Phenylurea Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 16j | CEM | Leukemia | 0.38 | [23] |

| Compound 16j | MCF-7 | Breast Cancer | 4.07 | [23] |

| Compound 16j | LOVO | Colon Cancer | 1.02 | [23] |

| Sorafenib | HepG2 | Hepatocellular Carcinoma | 4.5 | [13] |

Table 3: Broad-Spectrum Antiviral Activity of a Diphenylurea Derivative (Compound 4)

| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| SARS-CoV-2 | HeLa-ACE2 | High-Content Imaging | 0.5 | [11] |

| Dengue virus type 2 | Vero | Plaque Reduction | 0.01 | [11] |

| Human Adenovirus 5 | Vero | CPE Reduction | 0.6 | [11] |

Experimental Protocols for Evaluation

The characterization of aminophenyl phenylurea compounds relies on a suite of standardized in vitro assays to determine their biological activity.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a test compound to a specific kinase.

-

Reagent Preparation: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and a fluorescently labeled ATP-competitive tracer in the appropriate assay buffer.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.

-

Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Tracer Addition: Add 5 µL of the 3X tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the ratio of the acceptor and donor emission signals. The displacement of the tracer by the inhibitor results in a decrease in the FRET signal, which is used to determine the IC₅₀ value.[24]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the aminophenyl phenylurea compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

}

Workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Perspectives

The journey of aminophenyl phenylurea compounds from their agricultural roots to their current status as highly valuable scaffolds in drug discovery is a testament to the power of medicinal chemistry and the continuous search for novel therapeutic agents. Their well-established role as multi-kinase inhibitors in oncology, exemplified by Sorafenib, has paved the way for the development of numerous other targeted therapies.

The future of this chemical class is bright and expanding. The exploration of their antiviral, antimicrobial, and anti-inflammatory properties is still in its early stages but holds immense promise for addressing significant unmet medical needs.[2] Furthermore, their unique ability to act as allosteric modulators of challenging targets like the CB1 receptor opens up new avenues for treating neurological and metabolic disorders.[20]

As our understanding of complex biological pathways deepens, the aminophenyl phenylurea scaffold, with its synthetic tractability and proven ability to interact with key biological targets, will undoubtedly continue to be a fertile ground for the discovery and development of the next generation of innovative medicines.

References

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (n.d.). PubMed Central. Retrieved from [Link]

-

The discovery and development of sorafenib for the treatment of thyroid cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Discovery of potential anti-inflammatory drugs: diaryl-1,2,4-triazoles bearing N-hydroxyurea moiety as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. (2016). PubMed. Retrieved from [Link]

-

Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. (2021). PubMed Central. Retrieved from [Link]

-

Diarylureas with Antimicrobial Activity. (n.d.). Encyclopedia.pub. Retrieved from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). ResearchGate. Retrieved from [Link]

-

Diarylureas as Antitumor Agents. (2021). MDPI. Retrieved from [Link]

-

Diarylureas as antibacterials and antifungals. (n.d.). ResearchGate. Retrieved from [Link]

-

Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). (n.d.). PubMed Central. Retrieved from [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. (2006). Nature Reviews Drug Discovery. Retrieved from [Link]

-

Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. (2006). PubMed. Retrieved from [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI. Retrieved from [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). NIH. Retrieved from [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PubMed Central. Retrieved from [Link]

-

Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure-Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). (n.d.). ResearchGate. Retrieved from [Link]

-

Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

-

In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

-

Crystal structure of 1-(2-aminophenyl)-3-phenylurea. (n.d.). PubMed Central. Retrieved from [Link]

-

In vitro kinase assay. (2023). ResearchGate. Retrieved from [Link]

-

Development of herbicides after 1945. (n.d.). ResearchGate. Retrieved from [Link]

- The preparation method of substituted phenyl urea. (n.d.). Google Patents.

-

Antimicrobial urea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of potential anti-inflammatory drugs: diaryl-1,2,4-triazoles bearing N-hydroxyurea moiety as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

1-(4-Aminophenyl)-3-phenylurea and its role as a kinase inhibitor scaffold

A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of the Phenylurea Scaffold in Kinase Inhibitor Design

In the landscape of modern oncology and drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. These enzymes, acting as critical nodes in cellular signaling pathways, are frequently dysregulated in diseases such as cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[1][2] The pursuit of potent and selective kinase inhibitors has unveiled a number of "privileged scaffolds" – core chemical structures that consistently demonstrate high affinity for the ATP-binding pocket of various kinases. Among these, the 1-(4-aminophenyl)-3-phenylurea moiety has emerged as a remarkably versatile and enduring scaffold. Its derivatives have given rise to a multitude of clinical candidates and approved drugs, underscoring its significance in medicinal chemistry.[3][4]

This technical guide provides an in-depth exploration of the 1-(4-aminophenyl)-3-phenylurea core, dissecting its mechanism of action, structure-activity relationships (SAR), and its application in the development of inhibitors targeting key kinases implicated in tumorigenesis. We will delve into the practical aspects of synthesis and biochemical evaluation, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The Phenylurea Core: A Master Key to the Kinase ATP-Binding Site

The efficacy of the phenylurea scaffold lies in its ability to form a specific and highly favorable hydrogen bonding pattern with the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, effectively competing with the natural substrate and inhibiting phosphotransferase activity.

The core structure of 1-(4-aminophenyl)-3-phenylurea provides a rigid backbone that correctly orients the key pharmacophoric elements for kinase binding. The urea linkage is particularly crucial, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. This arrangement allows for a bidentate hydrogen bond interaction with the kinase hinge region, a critical factor for potent inhibition.

Figure 1: The core chemical structure of 1-(4-Aminophenyl)-3-phenylurea, highlighting the key urea linkage and aryl moieties.

Mechanism of Action: Targeting Key Oncogenic Kinases

The versatility of the phenylurea scaffold is demonstrated by its ability to inhibit a range of kinases crucial for tumor progression. By strategically modifying the aryl rings, medicinal chemists can achieve varying degrees of potency and selectivity against different kinase targets. Two of the most prominent and well-validated targets for phenylurea-based inhibitors are Vascular Endothelial Growth Factor Receptor (VEGFR) and the Raf family of serine/threonine kinases.

VEGFR Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGF signaling pathway.[5][6] Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2 (also known as KDR), are receptor tyrosine kinases that play a central role in mediating the effects of VEGF.[7][8] Phenylurea-based inhibitors have been shown to be potent antagonists of VEGFR-2, blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[9][10]